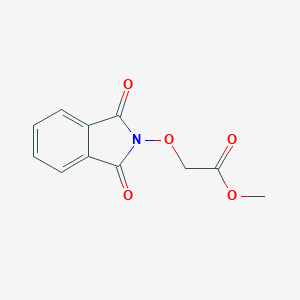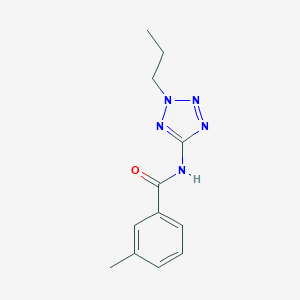
3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide, commonly known as MPTB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTB belongs to the class of tetrazole-based compounds, which are known for their diverse pharmacological properties.
Applications De Recherche Scientifique
MPTB has been studied extensively for its potential therapeutic applications, including its use as an anti-inflammatory, analgesic, and anti-cancer agent. Studies have shown that MPTB exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, MPTB has been shown to have analgesic properties by reducing pain sensitivity in animal models. Furthermore, MPTB has been investigated for its potential anti-cancer activity, with studies showing that it inhibits the growth of cancer cells in vitro.
Mécanisme D'action
The exact mechanism of action of MPTB is not fully understood, but studies have suggested that it acts through the inhibition of specific enzymes and signaling pathways. MPTB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, MPTB has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer progression.
Effets Biochimiques Et Physiologiques
MPTB has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer effects. Additionally, studies have suggested that MPTB may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPTB in lab experiments is its relatively simple synthesis method, which allows for easy production and testing. Additionally, MPTB has been shown to have low toxicity in animal models, making it a safe compound to work with. However, one limitation of using MPTB in lab experiments is its limited solubility in water, which may require the use of organic solvents.
Orientations Futures
There are several future directions for the study of MPTB, including its potential use as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of MPTB and its effects on different signaling pathways. Furthermore, the development of more soluble forms of MPTB could allow for easier testing and potential clinical use. Finally, the study of MPTB in combination with other compounds may lead to the development of more effective therapies for various diseases.
Méthodes De Synthèse
The synthesis of MPTB involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with sodium azide to form 3-methyl-N-azido- benzamide. Finally, the azido group is reduced to the tetrazole ring using propylamine to form MPTB.
Propriétés
Numéro CAS |
638145-79-6 |
|---|---|
Nom du produit |
3-methyl-N-(2-propyl-2H-tetrazol-5-yl)benzamide |
Formule moléculaire |
C12H15N5O |
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
3-methyl-N-(2-propyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C12H15N5O/c1-3-7-17-15-12(14-16-17)13-11(18)10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H,13,15,18) |
Clé InChI |
NSAMNNPKSCHJFI-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC=CC(=C2)C |
SMILES canonique |
CCCN1N=C(N=N1)NC(=O)C2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



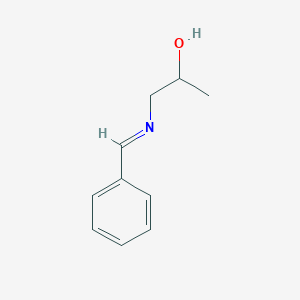
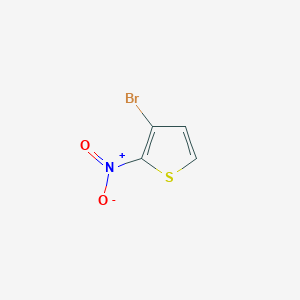
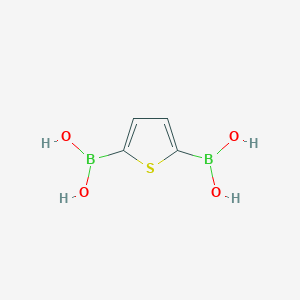
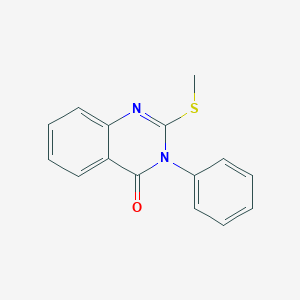
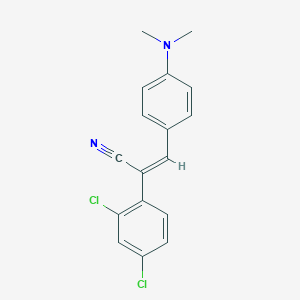
![1,4-Dioxa-8-azaspiro[4.6]undecane](/img/structure/B186788.png)
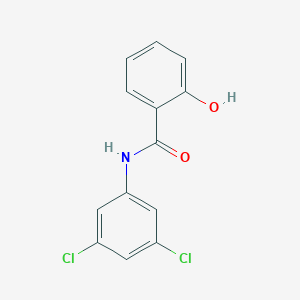
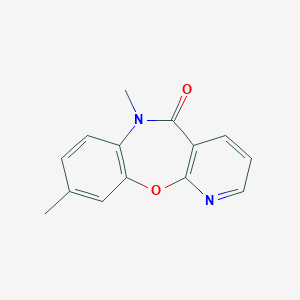
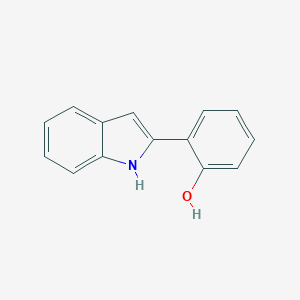
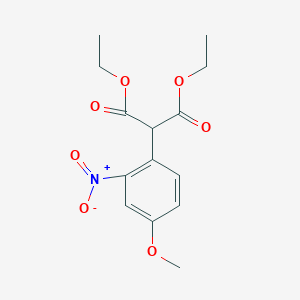
![2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B186801.png)
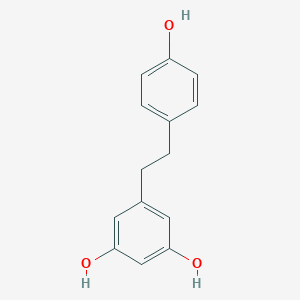
![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]-](/img/structure/B186803.png)
